',5'-Difluoroacetophenone serves as a valuable building block in organic synthesis due to the presence of the reactive ketone group (C=O) and the two fluorine atoms at the 2' and 5' positions of the aromatic ring. The fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups at these positions. This property makes 2',5'-DF a versatile intermediate for the synthesis of diverse organic molecules, including:
Here, [1] refers to: 2,5-Difluoroacetophenone on Sigma-Aldrich:
',5'-Difluoroacetophenone has been explored in medicinal chemistry research for its potential biological activities. Studies have investigated its:
2',5'-Difluoroacetophenone is an organic compound with the molecular formula C₈H₆F₂O and a molecular weight of 156.13 g/mol. It is characterized by the presence of two fluorine atoms located at the 2' and 5' positions of the acetophenone structure. The compound is typically a colorless to pale yellow liquid with a boiling point ranging from 190 to 191 °C and a density of approximately 1.233 g/cm³. Due to its chemical structure, it exhibits properties that make it useful in various applications, particularly in organic synthesis and medicinal chemistry .
The biological activity of 2',5'-difluoroacetophenone has been explored in various studies. It has been noted for its potential as an antibacterial agent, with some derivatives showing significant activity against specific bacterial strains. Additionally, compounds with similar structures have been investigated for their anti-inflammatory and analgesic properties, suggesting that 2',5'-difluoroacetophenone could also exhibit such activities .
Several methods exist for synthesizing 2',5'-difluoroacetophenone:
2',5'-Difluoroacetophenone is utilized in various fields:
Interaction studies involving 2',5'-difluoroacetophenone focus on its reactivity and compatibility with other chemical agents. Research indicates that this compound interacts effectively with various nucleophiles, which can lead to the formation of diverse chemical entities. These interactions are crucial for understanding its potential applications in drug development and material science .
Several compounds share structural similarities with 2',5'-difluoroacetophenone, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2',5'-Difluoroacetophenone | C₈H₆F₂O | Two fluorine atoms at 2' and 5' |
2',4'-Difluoroacetophenone | C₈H₆F₂O | Fluorine at 4' position |
3',5'-Difluoroacetophenone | C₈H₆F₂O | Fluorine at 3' position |
2-Chloro-2',5'-difluoroacetophenone | C₈H₆ClF₂O | Chlorine replaces one fluorine |
These compounds exhibit varying degrees of biological activity and reactivity due to their structural differences, making
Irritant